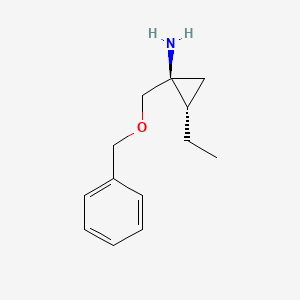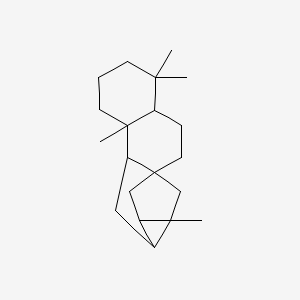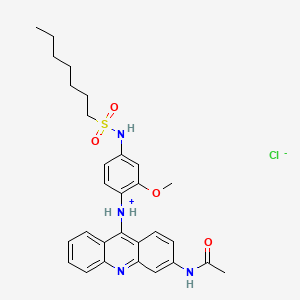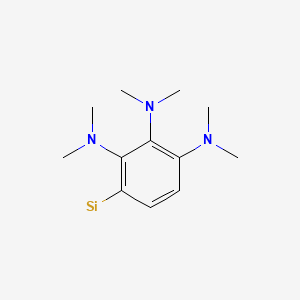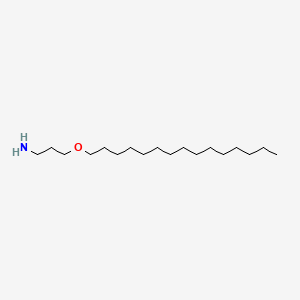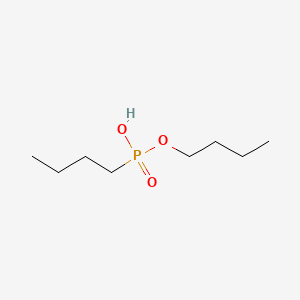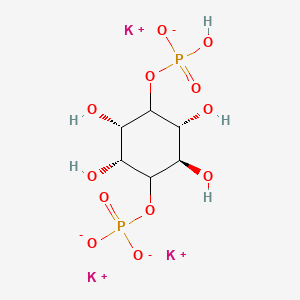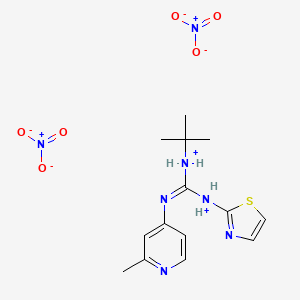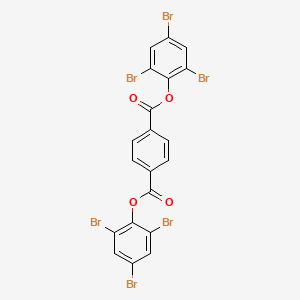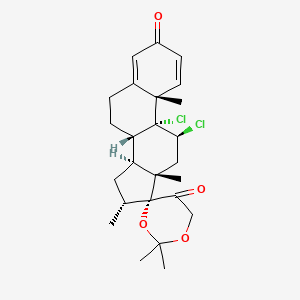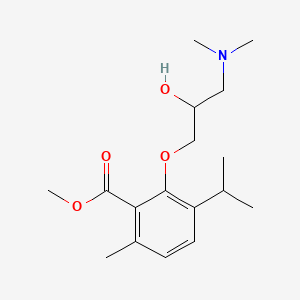
Indole, 5-chloro-1-((3-(dimethylamino)propyl)methylamino)-3-phenyl-, hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Indole, 5-chloro-1-((3-(dimethylamino)propyl)methylamino)-3-phenyl-, hydrochloride is a complex organic compound belonging to the indole family. Indoles are heterocyclic compounds with a benzene ring fused to a pyrrole ring. This specific compound features a chlorine atom at the 5-position, a dimethylaminopropyl group at the 1-position, and a phenyl group at the 3-position, with the hydrochloride salt form enhancing its solubility in water.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of indole derivatives often involves multi-step processes. For this compound, a common synthetic route might start with the formation of the indole core, followed by functionalization at specific positions. For instance, the synthesis could involve:
Formation of the Indole Core: Starting from aniline derivatives, cyclization reactions can form the indole core.
Chlorination: Introduction of the chlorine atom at the 5-position can be achieved using chlorinating agents like thionyl chloride or phosphorus pentachloride.
Substitution Reactions: The dimethylaminopropyl group can be introduced through nucleophilic substitution reactions, often using alkyl halides.
Phenyl Group Addition: The phenyl group at the 3-position can be introduced via Friedel-Crafts alkylation or acylation reactions.
Industrial Production Methods
Industrial production of such compounds typically involves optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts. Large-scale production might also involve continuous flow reactors to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
Oxidation: Indole derivatives can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, especially for introducing various functional groups at specific positions on the indole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products Formed
The major products depend on the specific reactions and conditions used. For instance, oxidation might yield indole-2,3-diones, while reduction could produce indoline derivatives.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology
In biological research, indole derivatives are often studied for their interactions with enzymes and receptors. This compound could be investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine
Medically, indole derivatives have shown promise in developing new drugs. This compound might be explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry
Industrially, indole derivatives are used in the production of dyes, agrochemicals, and pharmaceuticals. This compound could be valuable in developing new materials or chemical processes.
作用機序
The mechanism of action for indole derivatives often involves interactions with specific molecular targets, such as enzymes or receptors. For this compound, potential targets could include neurotransmitter receptors or enzymes involved in metabolic pathways. The exact mechanism would depend on its specific structure and functional groups.
類似化合物との比較
Similar Compounds
5-Chloroindole: A simpler indole derivative with a chlorine atom at the 5-position.
1-Methylindole: An indole derivative with a methyl group at the 1-position.
3-Phenylindole: An indole derivative with a phenyl group at the 3-position.
Uniqueness
What sets Indole, 5-chloro-1-((3-(dimethylamino)propyl)methylamino)-3-phenyl-, hydrochloride apart is its combination of functional groups, which can confer unique chemical and biological properties. The presence of the dimethylaminopropyl group, in particular, might enhance its solubility and reactivity, making it a versatile compound for various applications.
特性
CAS番号 |
57647-37-7 |
|---|---|
分子式 |
C20H25Cl2N3 |
分子量 |
378.3 g/mol |
IUPAC名 |
3-[(5-chloro-3-phenylindol-1-yl)-methylamino]propyl-dimethylazanium;chloride |
InChI |
InChI=1S/C20H24ClN3.ClH/c1-22(2)12-7-13-23(3)24-15-19(16-8-5-4-6-9-16)18-14-17(21)10-11-20(18)24;/h4-6,8-11,14-15H,7,12-13H2,1-3H3;1H |
InChIキー |
XBVGYHJVJXYAHG-UHFFFAOYSA-N |
正規SMILES |
C[NH+](C)CCCN(C)N1C=C(C2=C1C=CC(=C2)Cl)C3=CC=CC=C3.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(2-chlorophenyl)methyl]-6,7-dimethoxy-3,4-dihydroisoquinolin-2-ium;bromide](/img/structure/B13754721.png)
